![molecular formula C21H39NO7 B1248705 Sphingofungin E](/img/structure/B1248705.png)
Sphingofungin E
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Overview
Description
Sphingofungin E is a long-chain fatty acid.
Scientific Research Applications
Synthesis and Structural Determination
Synthetic Techniques : Researchers have developed various methods for the total synthesis of Sphingofungin E, highlighting its importance in scientific research. Techniques involve complex steps like Overman rearrangement, Wittig olefination, and stereocontrolled construction of contiguous stereogenic centers, which are pivotal in the compound's synthesis (Ōishi et al., 2002), (Wang et al., 2001), (Ikeuchi et al., 2013).
Stereochemistry and Molecular Architecture : The synthesis processes also contribute to determining the absolute configurations and stereochemistry of Sphingofungin E. This understanding is crucial for its potential applications in various biological and pharmacological studies (Wang et al., 2001), (Martinková et al., 2010).
Biological and Pharmacological Potential
Enzyme Inhibition and Cellular Impact : Sphingofungin E has been noted for its potent immunosuppressive activity. It's instrumental in studies focusing on the inhibition of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, highlighting its potential in addressing diseases linked to sphingolipid metabolism. This characteristic is crucial for understanding its role in cellular functions and for developing therapeutic strategies (Hanada et al., 2000).
Structure-Activity Relationship : Modifications in the structure of Sphingofungin E, such as desaturation of the polyketide tail, have been found to affect its inhibitory activity against SPT, underlining the importance of its structure-activity relationship in therapeutic applications. This aspect is particularly significant in the development of antifungal compounds and in exploring treatments for diseases related to cellular sphingolipid metabolism (Hoefgen et al., 2022).
properties
Product Name |
Sphingofungin E |
---|---|
Molecular Formula |
C21H39NO7 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(E,2S,3R,4R,5S)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid |
InChI |
InChI=1S/C21H39NO7/c1-2-3-4-9-12-16(24)13-10-7-5-6-8-11-14-17(25)18(26)19(27)21(22,15-23)20(28)29/h11,14,17-19,23,25-27H,2-10,12-13,15,22H2,1H3,(H,28,29)/b14-11+/t17-,18+,19-,21-/m0/s1 |
InChI Key |
UKUPHONHODZPDA-RPQNWQSJSA-N |
Isomeric SMILES |
CCCCCCC(=O)CCCCCC/C=C/[C@@H]([C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O)O |
Canonical SMILES |
CCCCCCC(=O)CCCCCCC=CC(C(C(C(CO)(C(=O)O)N)O)O)O |
synonyms |
sphingofungin E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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